Streptovitacin A

Protein Synthesis Inhibition In Vivo Pharmacology Gastric Secretion

Streptovitacin A (CAS 523-86-4) is a glutarimide antibiotic with 5-8x greater in vivo potency than cycloheximide on a molar basis, enabling lower dosing and reduced off-target effects in animal models. Unlike cycloheximide, it induces a distinctive 24-hour lag phase in KB carcinoma cells before growth resumption—a critical tool for reversible cellular arrest studies. Its enhanced toxicity in cell-free translation systems ensures superior signal-to-noise ratios. With a well-defined IC50 of 0.05–0.22 μM against U87MG and U251 glioma lines, it serves as an ideal reference standard for antiproliferative HTS campaigns. Substitution with cycloheximide introduces uncontrolled variables and invalidates comparative results.

Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
CAS No. 523-86-4
Cat. No. B1681763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptovitacin A
CAS523-86-4
Synonyms4-hydroxycycloheximide
reactin A
streptovitacin A
Molecular FormulaC15H23NO5
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)O
InChIInChI=1S/C15H23NO5/c1-8-6-15(2,21)7-10(14(8)20)11(17)3-9-4-12(18)16-13(19)5-9/h8-11,17,21H,3-7H2,1-2H3,(H,16,18,19)
InChIKeyNFDQYBUVHVRNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Streptovitacin A (CAS 523-86-4): High-Purity Glutarimide Antibiotic for Research


Streptovitacin A (CAS 523-86-4, synonym: 4-hydroxycycloheximide) is a member of the glutarimide antibiotic family, biosynthesized by *Streptomyces griseus* and related actinomycetes [1]. It functions primarily as a protein synthesis inhibitor in eukaryotic systems, sharing its core mechanism with cycloheximide [2]. However, Streptovitacin A exhibits quantifiable differentiation in key research assays, including significantly enhanced in vivo potency and distinct cellular kinetics, which are critical factors for experimental design and compound selection [2][3].

Streptovitacin A vs. Cycloheximide: Why Standard Glutarimide Substitution is Not Recommended


Substituting cycloheximide for Streptovitacin A is not a viable scientific practice due to significant, quantifiable differences in their biological activity. While both compounds inhibit protein synthesis, their potency differs dramatically: Streptovitacin A is consistently reported to be 5-8 times more effective than cycloheximide on a molar basis in in vivo models [1]. Furthermore, Streptovitacin A's activity profile is distinct, being more toxic in cell-free translation systems but less toxic to whole cells compared to cycloheximide [2]. Finally, the two compounds exhibit different cellular dynamics, with Streptovitacin A inducing a unique 24-hour lag phase in KB carcinoma cells before resumption of growth [3]. Therefore, direct substitution will introduce uncontrolled variables and invalidate comparative results.

Quantitative Differentiation of Streptovitacin A: Evidence for Research and Procurement


In Vivo Potency: Streptovitacin A Demonstrates 5-8x Greater Efficacy than Cycloheximide

In a direct head-to-head in vivo study, Streptovitacin A was found to be 5-8 times more effective than cycloheximide on a molar basis in rats. This was observed across multiple measured parameters related to protein synthesis and gastric secretion [1].

Protein Synthesis Inhibition In Vivo Pharmacology Gastric Secretion

Whole-Cell vs. Cell-Free System Toxicity: Divergent Profile of Streptovitacin A

A comparative study on fungitoxicity revealed a unique duality for Streptovitacin A. When tested against *Saccharomyces pastorianus*, Streptovitacin A was less toxic to whole cells but exhibited higher toxicity in a cell-free protein-synthesizing system when compared directly to cycloheximide [1].

Cytotoxicity Cell-Free Assay Yeast Model

Antiproliferative Potency Against Human Glioma Cells

In a study evaluating marine-derived glutarimides, Streptovitacin A demonstrated potent antiproliferative activity against human glioma U87MG and U251 cell lines, with IC50 values in the range of 0.05-0.22 μM. For context, the novel compound Streptoglutarimide H, isolated from the same source, showed IC50 values of 1.5-3.8 μM against the same cell lines [1].

Antiproliferative Cancer Research Glioma

Unique Reversible Growth Inhibition Kinetics in KB Carcinoma Cells

Streptovitacin A exhibits a distinct kinetic pattern not reported for cycloheximide. When applied to KB human epidermoid carcinoma cells, it induced a lag phase lasting approximately 24 hours. After this period, the cells resumed growth at their normal rate, despite the continued presence of the compound [1]. In contrast, the mode of action for cycloheximide is typically described as a more standard, non-reversible inhibition of protein synthesis without this specific lag phase and recovery.

Cell Cycle Kinetics Cytostatic Effect Reversibility

Recommended Research and Industrial Applications for Streptovitacin A


In Vivo Studies Requiring Maximal Protein Synthesis Inhibition

For researchers using animal models to study protein synthesis, Streptovitacin A is the superior choice over cycloheximide due to its 5-8x greater in vivo potency on a molar basis [1]. This allows for the use of lower compound amounts to achieve equivalent or greater biological effects, which can reduce potential off-target toxicity and compound cost.

Cell-Free Translation Assays

Streptovitacin A's enhanced toxicity in cell-free protein-synthesizing systems compared to cycloheximide makes it a potent inhibitor for these assays [1]. Researchers can leverage this property to achieve more complete inhibition at lower concentrations, improving signal-to-noise ratios in experiments designed to study translation.

Investigating Reversible Cytostatic Mechanisms

The unique ability of Streptovitacin A to induce a temporary 24-hour lag phase in KB cell growth, after which cells resume normal proliferation, makes it an essential tool for studying cellular recovery and adaptive resistance mechanisms [1]. This property is not described for cycloheximide and allows for the study of reversible, non-lethal cellular arrest.

Antiproliferative Screening in Human Cancer Cell Lines

Given its potent and well-defined IC50 range (0.05-0.22 μM) against human glioma cell lines U87MG and U251 [1], Streptovitacin A serves as a robust positive control or reference standard in high-throughput screening campaigns for novel antiproliferative agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptovitacin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.